molecular formula C11H8ClNO B1582571 2-Chloro-8-methylquinoline-3-carbaldehyde CAS No. 73568-26-0

2-Chloro-8-methylquinoline-3-carbaldehyde

Cat. No.: B1582571
CAS No.: 73568-26-0
M. Wt: 205.64 g/mol
InChI Key: YPBRSXNRWFUUOE-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by a chloro group at the second position, a methyl group at the eighth position, and an aldehyde group at the third position, is of significant interest due to its potential pharmacological properties and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with acrolein in the presence of a catalyst to form the quinoline ring system, followed by selective chlorination and formylation to introduce the chloro and aldehyde groups, respectively .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds, resulting in high-purity products with shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Addition Reactions: The aldehyde group can participate in nucleophilic addition reactions.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol.

    Condensation Reactions: The compound can undergo condensation reactions with amines to form Schiff bases.

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-8-methylquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methylquinoline-3-carbaldehyde
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Comparison: 2-Chloro-8-methylquinoline-3-carbaldehyde is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the methyl group at the eighth position can enhance lipophilicity and potentially improve membrane permeability. The presence of the chloro group can also increase the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRSXNRWFUUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351038
Record name 2-chloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-26-0
Record name 2-Chloro-8-methylquinoline-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-8-methylquinoline-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 2-Chloro-8-methylquinoline-3-carbaldehyde and what are its key structural features?

A1: The molecular formula of this compound is C11H8ClNO []. A key structural feature is its planar quinoline fused-ring system []. The formyl group attached to this ring system deviates slightly from the plane, as indicated by the C—C—C–O torsion angles of 8.8 (7) and −172.8 (4)° [].

Q2: How is this compound typically used in chemical synthesis?

A2: this compound acts as a versatile building block in organic synthesis. It can react with various compounds like 2-cyanoacetohydrazide and thiosemicarbazide to form Schiff bases []. These Schiff bases can be further utilized to synthesize a variety of heterocyclic compounds, including azetidinones, thiazoles, and 2-pyridones, which incorporate the quinoline nucleus [].

Q3: Has the antibacterial activity of this compound or its derivatives been investigated?

A3: Yes, research indicates that derivatives of both 2-Chloroquinoline-3-carbaldehyde and this compound, synthesized via Vilsmeier formulation and subsequent reactions, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria [].

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